Cas no 2172269-14-4 (3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid is a specialized chiral building block used in organic synthesis and pharmaceutical research. Its structure features a cyclobutyl group with an ethyl substituent, enhancing steric and electronic properties for controlled reactivity. The benzyloxycarbonyl (Cbz) protecting group ensures selective deprotection under mild conditions, facilitating peptide and heterocycle synthesis. The carboxylic acid moiety allows further functionalization via coupling or esterification. This compound is particularly valuable in medicinal chemistry for designing constrained analogs, improving metabolic stability and target binding. Its well-defined stereochemistry and modular reactivity make it a versatile intermediate for developing bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid structure
2172269-14-4 structure
Product Name:3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid
CAS No:2172269-14-4
MF:C17H23NO4
MW:305.36882519722
CID:6448273
PubChem ID:165519304
Update Time:2025-10-29

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid
    • 2172269-14-4
    • EN300-1286250
    • 3-{[(benzyloxy)carbonyl]amino}-3-(1-ethylcyclobutyl)propanoic acid
    • Inchi: 1S/C17H23NO4/c1-2-17(9-6-10-17)14(11-15(19)20)18-16(21)22-12-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,21)(H,19,20)
    • InChI Key: HAZUKFMHVIHPMW-UHFFFAOYSA-N
    • SMILES: OC(CC(C1(CC)CCC1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 75.6Ų

3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid Pricemore >>

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Additional information on 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid

Research Briefing on 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4)

In recent years, the compound 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid (CAS: 2172269-14-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclobutyl and benzyloxycarbonylamino functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and peptidomimetics. This briefing aims to summarize the latest research findings, synthesis methodologies, and biological activities associated with this compound.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid typically involves multi-step organic reactions, including the protection of amino groups, cyclobutane ring formation, and subsequent carboxylation. Recent studies have optimized these synthetic routes to improve yield and purity, which are critical for its application in drug discovery. Advanced techniques such as asymmetric catalysis and green chemistry approaches have also been explored to enhance the efficiency and sustainability of the synthesis process.

From a biological perspective, this compound has been investigated for its role as a building block in the design of protease inhibitors. Its structural features, including the cyclobutyl ring, contribute to its ability to mimic natural peptide substrates, thereby interfering with enzyme activity. Preliminary in vitro studies have demonstrated its efficacy against specific proteases involved in diseases such as cancer and viral infections. Furthermore, its pharmacokinetic properties, including stability and bioavailability, are currently under evaluation to assess its suitability for clinical development.

Recent publications have highlighted the potential of 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid in combination therapies. For instance, its synergistic effects with existing anticancer agents have shown enhanced therapeutic outcomes in preclinical models. Additionally, computational modeling studies have provided insights into its binding mechanisms, facilitating the rational design of derivatives with improved potency and selectivity.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid represents a versatile and promising scaffold in medicinal chemistry. Ongoing research efforts are focused on expanding its applications, optimizing its synthesis, and elucidating its biological mechanisms. The compound's potential to address unmet medical needs underscores the importance of continued investigation in this area.

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